Tert-butyl 2-bromo-6-methylbenzoate

Catalog No.
S12980337
CAS No.
M.F
C12H15BrO2
M. Wt
271.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-bromo-6-methylbenzoate

Product Name

Tert-butyl 2-bromo-6-methylbenzoate

IUPAC Name

tert-butyl 2-bromo-6-methylbenzoate

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C12H15BrO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3

InChI Key

RHQAGZDUEIBZBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)OC(C)(C)C

Tert-butyl 2-bromo-6-methylbenzoate is an organic compound characterized by the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol. This compound is an ester derived from benzoic acid, where the hydrogen atom of the carboxylic acid group is replaced by a tert-butyl group, and a bromine atom is substituted at the 2-position of the aromatic ring. The structure features a tert-butyl group, which contributes to its unique physical and chemical properties, including enhanced solubility and reactivity in organic synthesis. The compound is typically used as an intermediate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions or amines, leading to different substituted products.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.
  • Oxidation and Reduction Reactions: While less common, oxidation can convert the compound into carboxylic acids or other oxidized derivatives, utilizing reagents like potassium permanganate or chromium trioxide.

Tert-butyl 2-bromo-6-methylbenzoate can be synthesized through several methods:

  • Direct Esterification: This method involves reacting benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst.
  • Transesterification: Tert-butyl esters can be prepared by transesterifying other esters with tert-butyl alcohol.
  • Bromination of Benzoic Acid Derivatives: Bromination reactions can introduce the bromine substituent at the desired position on the aromatic ring before esterification occurs .

Tert-butyl 2-bromo-6-methylbenzoate serves multiple purposes across various fields:

  • Organic Synthesis: It is frequently used as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Research: The compound's reactivity allows it to be utilized in developing new drugs and therapeutic agents.
  • Material Science: It plays a role in producing polymers and advanced materials due to its chemical properties .

Tert-butyl 2-bromo-6-methylbenzoate shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Tert-butyl bromideC4H9BrLacks the benzoate structure; used in alkylation reactions.
Methyl 2-bromo-6-methylbenzoateC9H9BrO2Contains a methyl ester instead of a tert-butyl ester; similar reactivity but lower steric hindrance.
2-Bromo-6-methylanilineC7H8BrNAn amine derivative that can participate in different types of reactions compared to esters.
2-Bromo-6-methylbenzoic acidC9H9BrO2The corresponding acid form; more polar and water-soluble than the ester form.

Uniqueness: Tert-butyl 2-bromo-6-methylbenzoate is distinct due to its combination of a bromine atom and a bulky tert-butyl ester group, providing unique reactivity profiles that differentiate it from other similar compounds. This uniqueness enhances its utility in organic synthesis and material science applications .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

270.02554 g/mol

Monoisotopic Mass

270.02554 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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